molecular formula C21H22Cl2FN3O3 B2758842 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1235284-73-7

4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No. B2758842
CAS RN: 1235284-73-7
M. Wt: 454.32
InChI Key: QEUTZFBLVKIJCS-UHFFFAOYSA-N
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Description

4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H22Cl2FN3O3 and its molecular weight is 454.32. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Potential Applications

The compound , due to its complex structural nature, is related to a variety of research areas, primarily focusing on chemical synthesis and potential applications in medicinal chemistry. While specific studies directly involving this compound were not identified, research on closely related chemical structures offers insights into potential applications and methodologies that could be applied to this compound as well.

  • Synthesis of N-Derivatives for Potential Pesticides : Research involving the characterization of N-derivatives of similar compounds through X-ray powder diffraction suggests potential applications in pesticide development. These compounds exhibit properties that could be valuable in designing new pesticide molecules with enhanced efficacy and specificity (Olszewska, Tarasiuk, & Pikus, 2011).

  • Antimicrobial and Analgesic Agents : Novel synthesis approaches have been explored to create benzodifuranyl and oxadiazepine derivatives from related compounds, demonstrating significant analgesic and anti-inflammatory activities. Such studies highlight the potential of structurally similar compounds in developing new therapeutic agents with COX-inhibitory, analgesic, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Palladium-catalyzed Synthesis for Medicinal Chemistry : A study on palladium-catalyzed CH functionalization outlines a method that could be applicable to the synthesis of complex molecules including the compound . Such methodologies are pivotal in medicinal chemistry for synthesizing inhibitors targeting specific enzymes or receptors (Magano, Kiser, Shine, & Chen, 2014).

  • Cognitive Disorders and Alzheimer's Disease : Research on H3 antagonists, which share structural similarities, suggests potential applications in treating cognitive disorders. These compounds have shown efficacy in preclinical studies for enhancing cognitive function, which could be an avenue for research with the compound (Brioni, Esbenshade, Garrison, Bitner, & Cowart, 2011).

  • Antibacterial and Antifungal Activities : The synthesis of Schiff bases and thiazolidinone derivatives from related chemical structures has been explored for their antimicrobial properties. This research area could provide a foundation for studying the antibacterial and antifungal potential of the compound of interest (Patel & Patel, 2010).

properties

IUPAC Name

4-[[[2-(2,4-dichlorophenoxy)acetyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN3O3/c22-15-1-6-19(18(23)11-15)30-13-20(28)25-12-14-7-9-27(10-8-14)21(29)26-17-4-2-16(24)3-5-17/h1-6,11,14H,7-10,12-13H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUTZFBLVKIJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

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